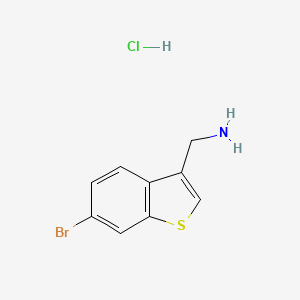
1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8BrNS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.
Preparation Methods
The synthesis of 1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by amination and subsequent conversion to the hydrochloride salt. The synthetic route can be summarized as follows:
Bromination: Benzothiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated benzothiophene is then reacted with an amine, such as methylamine, under conditions that facilitate nucleophilic substitution.
Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other benzothiophene derivatives, such as:
1-(2-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride: Similar in structure but with the bromine atom at a different position, leading to variations in reactivity and biological activity.
1-(5-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride: Another positional isomer with distinct chemical and biological properties.
1-(6-Bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride: A compound with an additional carbon in the amine side chain, affecting its pharmacokinetics and dynamics.
Properties
Molecular Formula |
C9H9BrClNS |
|---|---|
Molecular Weight |
278.60 g/mol |
IUPAC Name |
(6-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H |
InChI Key |
YWLNQAUPEAUJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















